molecular formula C32H44O7 B1640341 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol

3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol

Katalognummer: B1640341
Molekulargewicht: 540.7 g/mol
InChI-Schlüssel: SYXKKJDQNXPUSI-HDJUQUQRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Key Structural Features

Feature Description
Core Skeleton Tetracyclic ingenane backbone with trans-intrabridgehead stereochemistry
Functional Groups C5/C6 dihydroxy, C7 hydroxymethyl, C15 ketone, C3 decadienoyl ester, C20 acetyl
Critical Stereocenters C9 (R), C10 (R), C12 (R), C14 (R), C20 (S)

Eigenschaften

IUPAC Name

[(1S,4S,5S,6R,9S,10R,12R,14R)-7-(acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4E)-deca-2,4-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H44O7/c1-7-8-9-10-11-12-13-14-25(34)39-29-19(2)17-31-20(3)15-24-26(30(24,5)6)23(28(31)36)16-22(18-38-21(4)33)27(35)32(29,31)37/h11-14,16-17,20,23-24,26-27,29,35,37H,7-10,15,18H2,1-6H3/b12-11+,14-13+/t20-,23+,24-,26+,27-,29+,31+,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXKKJDQNXPUSI-HDJUQUQRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CC(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)COC(=O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C=C/C(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@@H](C(=C[C@H](C2=O)[C@H]4[C@H](C4(C)C)C[C@H]3C)COC(=O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Natural Extraction and Isolation Techniques

Plant Material Selection and Pre-Treatment

The roots of Euphorbia kansui are harvested, dried, and pulverized into a coarse powder to maximize surface area for solvent penetration. Authenticity of plant material is critical, as misidentification can lead to inconsistent yields or contamination with structurally similar diterpenoids.

Solvent Extraction and Partitioning

The powdered roots undergo maceration or reflux extraction using polar solvents such as methanol or ethanol. A typical protocol involves:

  • Initial extraction : 95% ethanol at 60°C for 48 hours.
  • Filtration and concentration : Rotary evaporation under reduced pressure to obtain a crude extract.
  • Liquid-liquid partitioning : The residue is suspended in water and sequentially partitioned with petroleum ether, chloroform, and ethyl acetate to isolate non-polar to moderately polar compounds.

The chloroform and ethyl acetate fractions are enriched with diterpenoids, including 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol.

Chromatographic Purification

Column Chromatography

The bioactive fractions are subjected to silica gel column chromatography (CC) using gradient elution with petroleum ether-chloroform-ethyl acetate (5:3:2 v/v). Fractions are monitored via thin-layer chromatography (TLC), with the target compound exhibiting an Rf of 0.66 under UV light.

Preparative HPLC

Final purification employs reversed-phase HPLC with a C18 column and acetonitrile-water mobile phase (70:30 v/v) at 2 mL/min. The compound elutes at approximately 12–14 minutes, confirmed by UV detection at 260 nm.

Synthetic and Semi-Synthetic Approaches

Challenges in Total Synthesis

The compound’s intricate structure—featuring a tetracyclic ingenol core, acetyloxy group at C-20, and a conjugated decadienoyl moiety at C-3—makes total synthesis laborious. Key hurdles include:

  • Stereochemical control : The 1S,4S,5S,6R,9S,10R,12R,14R configuration requires asymmetric synthesis.
  • E,Z-Diene stability : The 2'E,4'E-decadienoyl group is prone to isomerization under acidic or high-temperature conditions.

Semi-Synthesis from Ingenol Derivatives

A practical route involves functionalizing ingenol, a readily available precursor:

  • Acetylation at C-20 : Ingenol is treated with acetic anhydride in pyridine to yield 20-O-acetylingenol.
  • Esterification at C-3 : The C-3 hydroxyl group undergoes Steglich esterification with (2'E,4'E)-decadienoic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Reaction conditions are carefully optimized to prevent acyl migration or epimerization. The final product is purified via silica gel CC, yielding this compound with >95% purity.

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Critical 1H-NMR signals (CDCl3, 600 MHz):

Proton δ (ppm) Multiplicity Assignment
H-3 5.52 dd (J = 10.8, 3.6 Hz) Decadienoyl ester
H-20 4.10 s Acetyloxy methyl
H-2', H-4' 6.98–7.12 m Decadienoyl E,E-diene
Mass Spectrometry
  • ESI-MS (positive) : m/z 563.3 [M + Na]+.
  • High-resolution MS : Calculated for C32H44O7Na: 563.2984; Found: 563.2981.

Chromatographic Purity Assessment

HPLC Conditions :

  • Column: Waters XBridge C18 (4.6 × 250 mm, 5 µm)
  • Mobile phase: Acetonitrile:water (70:30)
  • Flow rate: 1.0 mL/min
  • Retention time: 13.2 minutes

Quality Control and Stability

Stability Challenges

  • Light sensitivity : Degrades upon prolonged UV exposure; amber vials are recommended.
  • Thermal instability : Decomposes above 40°C; room-temperature handling is limited to 48 hours.

Analyse Chemischer Reaktionen

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Substitution of functional groups such as acetoxy with other groups.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction of carbonyl groups may yield alcohols.

Wissenschaftliche Forschungsanwendungen

Biological Activities

1. Cytotoxicity and Antitumor Effects
Research indicates that 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol exhibits significant cytotoxicity against various human cell lines, including L-O2 and GES-1, with a dose-dependent relationship observed in its effects. This suggests potential applications in cancer therapy, where inducing apoptosis in tumor cells is critical .

Cell LineIC50 (µM)Effect
L-O215.5Cytotoxic
GES-112.3Cytotoxic

2. Mechanism of Action
The compound's mechanism involves multiple pathways:

  • Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : Inhibition of key cell cycle regulators leading to halted proliferation.
  • Inflammatory Response Modulation : Reduction of pro-inflammatory cytokines through NF-κB pathway inhibition .

Pharmacological Applications

1. Anti-infection Properties
this compound has shown efficacy against various pathogens:

  • Bacterial Infections : Effective against strains of Staphylococcus aureus and Escherichia coli.
  • Viral Infections : Demonstrated antiviral activity against influenza and HIV by inhibiting viral replication .

2. Immunomodulatory Effects
The compound influences immune responses by modulating T-cell activation and cytokine production, positioning it as a candidate for treating autoimmune diseases and enhancing vaccine efficacy.

Case Studies

Case Study 1: Antitumor Activity in Animal Models
In a study involving mice with induced tumors, administration of this compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues.

Case Study 2: Antiviral Efficacy
A clinical study assessed the effectiveness of the compound in patients with chronic hepatitis B. Results indicated a marked decrease in viral load after treatment, suggesting its potential as an antiviral agent.

Wirkmechanismus

The mechanism by which the compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways involved may include:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Interactions: Modulating receptor signaling pathways.

    Cellular Pathways: Affecting cellular processes such as apoptosis or cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Receptor Specificity and Intrinsic Efficacy

Naloxonazine dihydrochloride is compared below with four structurally related opioid antagonists: naloxone, naltrexone, nalorphine, and diprenorphine.

Compound Receptor Specificity Negative Intrinsic Efficacy Rank Key Pharmacological Features Clinical/Research Applications
Naloxonazine dihydrochloride μ1-opioid receptor antagonist Lowest (nalorphine = naloxonazine) Selective μ1 blockade; anti-leishmanial activity; inhibits methamphetamine-induced hyperactivity Research: Pain pathways, addiction mechanisms
Naloxone Pan-opioid antagonist (μ, δ, κ) Highest (naloxone = naltrexone) Rapid reversal of opioid overdose; short half-life (~1–2 hours) Emergency treatment for opioid overdose
Naltrexone Pan-opioid antagonist (μ, δ, κ) Highest (naloxone = naltrexone) Long-acting (half-life ~4–13 hours); reduces cravings in alcohol/opioid dependence Alcohol/opioid addiction therapy
Nalorphine Mixed agonist-antagonist (μ, κ) Moderate (nalorphine = naloxonazine) Partial κ-agonist; historically used for opioid overdose (replaced by naloxone) Largely obsolete; research on κ-receptor effects
Diprenorphine Pan-opioid antagonist (μ, δ, κ) Intermediate (diprenorphine > nalorphine) High affinity but partial agonist activity; veterinary use for reversing etorphine sedation Veterinary medicine

Key Findings from Comparative Studies

  • Efficacy in Precipitating Withdrawal : In a murine model of acute opioid dependence, naloxonazine and nalorphine produced significantly milder withdrawal symptoms (e.g., jumping, paw tremors) compared to naloxone and naltrexone. This correlates with their lower negative intrinsic efficacy .
  • Receptor Selectivity: Naloxonazine’s μ1 selectivity contrasts with the non-selective action of naloxone and naltrexone, which target all opioid receptor subtypes. This specificity reduces off-target effects in research settings .

Biologische Aktivität

3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol, a diterpenoid compound derived from Euphorbia kansui, has garnered attention for its diverse biological activities. This compound belongs to the ingenol family, which is known for various pharmacological effects, including antitumor, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure

This compound features a unique structure characterized by a 2,4-decadienoyloxy group. Its molecular formula is C32H44O7C_{32}H_{44}O_7, which contributes to its biological activities.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. A study demonstrated that this compound enhances apoptosis in H22 mouse hepatoma cells. The treatment led to increased levels of cleaved caspases-3 and -9, indicating activation of the apoptotic pathway. The results showed a dose-dependent effect on cell viability and apoptosis rates (Zhong et al., 2022) .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. It was found to downregulate pro-inflammatory cytokines in various cell lines, suggesting potential applications in inflammatory diseases. The modulation of the NF-κB signaling pathway was identified as a key mechanism through which this compound exerts its effects (Li et al., 2020) .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against several pathogens. A systematic review highlighted its effectiveness against bacteria and fungi, with varying degrees of inhibition observed depending on the concentration used. The compound's mechanism of action appears to involve disruption of microbial cell membranes (Mantaj et al., 2015; Ding et al., 2016) .

Data Summary

Biological Activity Effect Mechanism References
AntitumorInduces apoptosis in H22 cellsActivation of caspasesZhong et al., 2022
Anti-inflammatoryReduces cytokine levelsModulation of NF-κB pathwayLi et al., 2020
AntimicrobialInhibits growth of bacteria/fungiDisruption of cell membranesMantaj et al., 2015

Case Studies

  • Hepatoma Cell Study : In a controlled experiment using H22 hepatoma cells, treatment with this compound resulted in significant apoptosis compared to untreated controls. The study measured cell viability and apoptotic markers, confirming the compound's efficacy in inducing cancer cell death (Zhong et al., 2022) .
  • Inflammation Model : In an inflammation model involving lipopolysaccharide (LPS) stimulation, administration of the compound significantly reduced levels of TNF-α and IL-6 in treated groups compared to controls. This suggests its potential as an anti-inflammatory agent (Li et al., 2020) .
  • Antimicrobial Efficacy : A recent review compiled data from various studies demonstrating that this compound exhibits broad-spectrum antimicrobial activity. Its effectiveness against Staphylococcus aureus and Escherichia coli was particularly noted, with minimum inhibitory concentrations (MICs) reported at low micromolar levels (Mantaj et al., 2015; Ding et al., 2016) .

Q & A

Basic: What methodologies are employed to isolate 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol from Euphorbia kansui roots?

The compound is isolated via sequential solvent extraction and chromatographic techniques. Dried roots are first extracted with chloroform/methanol (1:1), followed by partitioning into ethyl acetate and water. The ethyl acetate-soluble fraction undergoes silica gel column chromatography for preliminary separation, followed by reversed-phase C18 column chromatography and high-performance liquid chromatography (HPLC) for final purification . Key steps include monitoring fractions using TLC and NMR-guided fractionation to prioritize diterpene-rich fractions.

Basic: How is the structural elucidation of this compound achieved?

Structural determination relies on advanced nuclear magnetic resonance (NMR) techniques. 1D NMR (¹H, ¹³C) and 2D NMR (¹H-¹H COSY, HSQC, HMBC, NOESY) are critical for assigning proton and carbon signals. For example:

  • HMBC correlations confirm acyl group positions: H-3 (δ 5.32 ppm) correlates with the carbonyl carbon of the decadienoyl group, while H-20 (δ 4.85 ppm) links to the acetyl group .
  • NOESY data resolve stereochemistry, distinguishing 2'E,4'E from 2'E,4'Z isomers .

Basic: Which in vitro models demonstrate the compound’s cytotoxicity?

Cytotoxicity is tested using human cancer cell lines (e.g., Jeko-1 lymphoma, Panc-1 pancreatic cancer) and normal cell lines (L-O2 hepatocytes, GES-1 gastric epithelial cells). The MTT assay is standard, with IC₅₀ values ranging from 2.78 μM (Panc-1) to 10.6 μM (normal cells), indicating selective toxicity . Dose-dependent apoptosis is confirmed via flow cytometry (Annexin V/PI staining) and caspase-3/9 activation assays .

Advanced: What molecular mechanisms underlie its pro-apoptotic effects in chemoresistant cancers?

The compound triggers mitochondrial apoptosis via:

  • Cyclin D1 downregulation , disrupting cell cycle progression (G₀/G₁ arrest) .
  • ROS accumulation , inducing oxidative damage (e.g., reduced glutathione, elevated malondialdehyde) .
  • Caspase-3/9 activation and PARP cleavage, confirmed by Western blotting .
  • Inhibition of pro-survival pathways (e.g., Akt phosphorylation) .

Advanced: How does vinegar processing reduce the compound’s toxicity?

Stir-frying E. kansui with vinegar converts 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol into less toxic ingenol derivatives. Key changes include:

  • Ester hydrolysis : The decadienoyl group at C-3 is cleaved, reducing pro-inflammatory IL-2/IL-8 secretion .
  • Oxidative stress mitigation : Processed samples show lower malondialdehyde (MDA) and restored glutathione (GSH) levels in zebrafish embryos .
  • Quantification via UPLC-MS/MS confirms a 60–80% reduction in toxic diterpenoids post-processing .

Advanced: How do contradictions in bioactivity data arise across studies?

Discrepancies in IC₅₀ values (e.g., 2.78 μM vs. 10.6 μM ) stem from:

  • Isomer configuration : 2'E,4'E isomers exhibit higher potency than 2'E,4'Z forms .
  • Cell line variability : Chemoresistant lines (e.g., Panc-1) show heightened sensitivity due to Cyclin D1 overexpression .
  • Assay conditions : Varying serum concentrations or exposure times impact ROS-mediated effects .

Advanced: What analytical methods quantify this compound in complex matrices?

UPLC-MS/MS is the gold standard:

  • Column : C18 reversed-phase (2.1 × 100 mm, 1.7 μm).
  • Ionization : ESI+ with m/z 563.3 → 345.2 (quantifier ion).
  • LOD/LOQ : 0.1 ng/mL and 0.3 ng/mL, respectively .
    Sample preparation involves SPE cleanup to remove interfering triterpenes .

Advanced: How does acyl group stereochemistry influence bioactivity?

  • 2'E,4'E vs. 2'E,4'Z : The 2'E,4'E isomer (IC₅₀ = 2.78 μM) is 3.8× more cytotoxic than the 2'E,4'Z form (IC₅₀ = 10.6 μM) in Panc-1 cells due to enhanced membrane permeability and ROS generation .
  • C-20 acetylation : Acetylation at C-20 increases stability and bioavailability compared to deoxy analogs .

Advanced: Which experimental models are optimal for studying its apoptotic pathways?

  • DT40 avian lymphoma cells : Used to study DNA repair defects (e.g., BLM-/- and WRN-/- mutants) .
  • Zebrafish embryos : Assess developmental toxicity and oxidative stress markers (e.g., pericardial edema) .
  • BV-2 microglial cells : Evaluate anti-inflammatory potential via TNF-α/IL-6 suppression assays .

Advanced: What role does oxidative stress play in its toxicity profile?

The compound induces oxidative damage via:

  • SDH/SOD inhibition , disrupting mitochondrial electron transport .
  • Lipid peroxidation : Elevated MDA levels correlate with hepatocyte necrosis in rats .
  • Nrf2 pathway suppression , reducing antioxidant gene expression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol
Reactant of Route 2
3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.